![molecular formula C15H11N3O4 B6097376 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid](/img/structure/B6097376.png)
3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid
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Overview
Description
3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid is a complex organic compound that features both indole and furan moieties Indole derivatives are known for their significant biological activities, while furan derivatives are recognized for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid typically involves the condensation of furan-2-carboxylic acid hydrazide with an indole derivative. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in this synthesis include furan-2-carboxylic acid, hydrazine hydrate, and indole-7-carboxylic acid. The reaction is usually performed in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The furan ring can participate in redox reactions, influencing cellular processes. The hydrazone linkage may also play a role in the compound’s bioactivity by interacting with nucleophiles or electrophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-ylmethyl)-1H-indole-7-carboxylic acid
- 3-(furan-2-ylmethylidene)-1H-indole-7-carboxylic acid
- 3-(furan-2-ylhydrazinylidene)methyl-1H-indole-7-carboxylic acid
Uniqueness
3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid is unique due to its specific combination of indole and furan moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14(12-5-2-6-22-12)18-17-8-9-7-16-13-10(9)3-1-4-11(13)15(20)21/h1-8,16H,(H,18,19)(H,20,21)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVFCMUVHJUPEH-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2C=NNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2/C=N/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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